9-(3-Fluorophenyl)-9H-carbazol-3-amine
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Overview
Description
9-(3-Fluorophenyl)-9H-carbazol-3-amine is a compound belonging to the carbazole family, characterized by the presence of a fluorophenyl group attached to the carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Fluorophenyl)-9H-carbazol-3-amine typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated carbazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reactive phenyl group, facilitating further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Phenyl derivatives.
Substitution Products: Various functionalized carbazole derivatives.
Scientific Research Applications
9-(3-Fluorophenyl)-9H-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(3-Fluorophenyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
9-Phenyl-9H-carbazole: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
9-(4-Fluorophenyl)-9H-carbazole: Similar structure but with the fluorine atom at a different position, potentially leading to different properties.
9-(3-Chlorophenyl)-9H-carbazole: Chlorine substitution instead of fluorine, which can influence its reactivity and interactions.
Uniqueness: 9-(3-Fluorophenyl)-9H-carbazol-3-amine is unique due to the specific positioning of the fluorine atom, which can significantly impact its electronic properties and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H13FN2 |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
9-(3-fluorophenyl)carbazol-3-amine |
InChI |
InChI=1S/C18H13FN2/c19-12-4-3-5-14(10-12)21-17-7-2-1-6-15(17)16-11-13(20)8-9-18(16)21/h1-11H,20H2 |
InChI Key |
KCHWKNWJGGSPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)F)C=CC(=C3)N |
Origin of Product |
United States |
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